molecular formula C18H19ClN2O2 B6061619 2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Cat. No.: B6061619
M. Wt: 330.8 g/mol
InChI Key: VPLQZQJSBUPJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring and a dimethylamino-oxopropyl side chain.

Properties

IUPAC Name

2-chloro-N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-21(2)17(22)12-9-13-7-10-14(11-8-13)20-18(23)15-5-3-4-6-16(15)19/h3-8,10-11H,9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLQZQJSBUPJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[3-(Dimethylamino)-3-Oxopropyl]Aniline

The synthesis of the aniline derivative begins with 4-nitroaniline as the starting material. The nitro group serves as a directing group and is later reduced to an amine.

Step 1: Michael Addition to Introduce the Propyl Side Chain

4-Nitroaniline undergoes a Michael addition with acryloyl chloride in the presence of a base (e.g., triethylamine), yielding 4-nitro-N-acryloylaniline . This step installs the α,β-unsaturated carbonyl moiety required for subsequent functionalization.

Step 2: Amination to Form the Dimethylamino Group

The acryloyl intermediate reacts with dimethylamine in a nucleophilic conjugate addition, forming 4-nitro-N-[3-(dimethylamino)-3-oxopropyl]aniline . This step introduces the tertiary amine functionality.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine using iron powder and ammonium chloride in aqueous medium, a method demonstrated in the synthesis of related benzamides. The reaction proceeds at 50°C for 1 hour, affording 4-[3-(dimethylamino)-3-oxopropyl]aniline in 60–70% yield.

Amidation with 2-Chlorobenzoic Acid

The final step involves coupling the aniline derivative with 2-chlorobenzoic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Reaction Conditions :

  • EDCI : 1.1 equivalents

  • DMAP : Catalytic (0.01 equivalents)

  • Solvent : DCM, 20°C, 16 hours

  • Workup : Extraction with DCM, drying over Na₂SO₄, and solvent evaporation.

This method yields the target compound in 65–75% purity , requiring further purification via column chromatography.

Pathway B: Post-Functionalization of a Benzamide Intermediate

Synthesis of 2-Chloro-N-(4-Nitrophenyl)Benzamide

As reported in, 2-chlorobenzoic acid is coupled with 4-nitroaniline using EDCI/DMAP, yielding 2-chloro-N-(4-nitrophenyl)benzamide in 60% yield.

Reduction of the Nitro Group

The nitro group is reduced to an amine using iron powder and NH₄Cl in water at 50°C, producing 2-chloro-N-(4-aminophenyl)benzamide .

Introduction of the 3-(Dimethylamino)-3-Oxopropyl Group

The amine undergoes Mannich reaction conditions with formaldehyde and dimethylamine hydrochloride in ethanol, followed by acylation with acryloyl chloride . This sequence introduces the desired side chain but faces challenges in regioselectivity and requires rigorous temperature control (0–5°C).

Key Challenges :

  • Competing side reactions (e.g., over-alkylation).

  • Low yields (~40%) due to steric hindrance at the para position.

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Overall Yield 50–60%30–40%
Complexity Moderate (3 steps)High (4 steps)
Key Advantage Higher regioselectivityAvoids sensitive Michael addition
Purification Needs Column chromatographyMultiple chromatographic steps

Pathway A is favored for its higher efficiency and fewer side products, whereas Pathway B offers an alternative route when Michael addition substrates are unavailable.

Optimization Strategies and Green Chemistry Approaches

Solvent Selection

Replacing DCM with ethyl acetate or THF in the amidation step reduces environmental impact without compromising yield.

Catalytic Enhancements

Using FeCl₂·4H₂O and tetrabutylammonium bromide (TBAB) under oxidative conditions (tert-butyl hydroperoxide) improves reaction rates for propyl group introduction, as demonstrated in analogous oxidative amidation reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the EDCI/DMAP coupling step, boosting yields to 80% while reducing reaction time .

Chemical Reactions Analysis

2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets:

  • Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of key signaling pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties: Preliminary research indicates that it may possess antimicrobial activity, making it a candidate for further development in treating infections .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes, particularly kinases and proteases, which are crucial in various cellular processes. Its mechanism of action typically involves:

  • Inhibition of P2X7 Receptor: It has been noted for its role in inhibiting the P2X7 receptor, which is implicated in inflammatory responses and pain signaling pathways .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity or altered properties.

Data Table: Summary of Research Findings

StudyApplicationFindings
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines; inhibits tumor growth signaling pathways.
Antimicrobial PropertiesPotential antimicrobial activity; requires further investigation.
Enzyme InhibitionInhibits P2X7 receptor; modulates inflammatory responses.
Organic SynthesisServes as a building block for more complex organic compounds.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with 2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53 protein levels.

Case Study 2: Antimicrobial Evaluation

In vitro tests against Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further structural modifications are being explored to enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Chlorinated Benzamide Derivatives

Compounds with chloro substituents on the benzamide core exhibit varied bioactivity depending on substitution patterns:

  • CP0015970 (2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide): IC50: 130 nM (specific target unspecified) . Structural Distinction: Dual chloro substituents and a quinazolinone scaffold enhance target affinity compared to mono-chloro analogs.
  • CP0018449 (2-Chloro-N-[3-[(2-chlorophenyl)methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide):
    • IC50 : 180 nM .
    • Key Difference : The ortho-chloro substitution on the phenylmethyl group reduces potency compared to CP0015970, highlighting the importance of substituent positioning.

Table 1: Activity of Chlorinated Benzamides

Compound ID Substituents IC50 (nM)
CP0015970 3-Chlorophenyl, quinazolinone core 130
CP0018449 2-Chlorophenylmethyl, quinazolinone 180

Dimethylamino-Containing Benzamides

The dimethylamino group in the side chain influences solubility and receptor interactions:

  • N-(3-Bromobenzyl)-4-(3-(Methylamino)-3-Oxopropyl)Benzamide (Intermediate 6a, ): Synthesis: Prepared via HATU-mediated coupling of 3-(4-(methoxycarbonyl)phenyl)propionic acid with methylamine . Application: Intermediate in kinase inhibitor development; methylamino group may enhance metabolic stability compared to dimethylamino analogs.
  • THZ1 (N-[3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-4-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]benzamide): Bioactivity: Potent kinase inhibitor targeting CDK7, with the dimethylamino group critical for binding . Structural Contrast: Incorporates a pyrimidine-indole moiety absent in the target compound, broadening its therapeutic scope.

Benzamides with Complex Side Chains

  • 3-Chloro-N-{2-[4-(Dimethylamino)Phenyl]-2-[4-(4-Fluorophenyl)Piperazin-1-yl]Ethyl}Benzamide (): Structure: Combines benzamide with fluorophenylpiperazine and dimethylamino groups. Implications: The piperazine ring enhances solubility and may modulate serotonin or dopamine receptor affinity .
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ():
    • Function : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, a feature absent in the target compound .

Research Findings and Implications

  • Bioactivity Trends: Chloro-substituted benzamides generally show higher potency than non-halogenated analogs, with IC50 values influenced by substitution position (e.g., 130 nM vs. 180 nM in ) .
  • Synthetic Strategies: HATU/DIEA-mediated couplings () and 2-amino alcohol derivatization () are common methods for benzamide synthesis .
  • Therapeutic Potential: Dimethylamino groups enhance kinase inhibition (e.g., THZ1 ), while piperazine-containing analogs () may target neurological pathways .

Limitations and Knowledge Gaps

  • No direct data on the target compound’s solubility, stability, or specific biological targets.
  • Limited comparative pharmacokinetic data for dimethylamino vs. methylamino side chains.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide with high purity?

  • Methodology :

  • Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for amide bond formation, as demonstrated in analogous benzamide syntheses .
  • Optimize solvent systems (e.g., anhydrous DMF or dichloromethane) and stoichiometric ratios of reactants (e.g., 1.0 equiv carboxylic acid, 3.0 equiv methylamine hydrochloride) to minimize side products .
  • Purify via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for key functional groups (e.g., δ 2.8–3.2 ppm for dimethylamino protons, δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with calculated mass accuracy <5 ppm .
  • HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What role do the chloro and dimethylamino-oxopropyl substituents play in this compound’s reactivity?

  • Functional Group Insights :

  • The chloro group at the 2-position of the benzamide ring enhances electrophilic substitution potential, enabling further derivatization (e.g., Suzuki coupling) .
  • The dimethylamino-oxopropyl chain introduces basicity and hydrogen-bonding capacity, influencing solubility in polar solvents and interactions with biological targets .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s inhibitory activity against kinases like BMPR2?

  • Biological Assay Design :

  • Use cell-free kinase inhibition assays with recombinant BMPR2 enzyme, ATP analogs (e.g., [γ-³²P]ATP), and substrate peptides to measure IC₅₀ values .
  • Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects .
  • Pair with molecular docking studies (e.g., AutoDock Vina) to predict binding modes to BMPR2’s ATP-binding pocket .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetic properties?

  • In Silico Modeling :

  • Use SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition .
  • Perform molecular dynamics simulations (e.g., GROMACS) to assess stability in biological membranes and protein-binding kinetics .

Q. How should conflicting data about this compound’s biological activity be resolved?

  • Validation Strategies :

  • Replicate assays under standardized conditions (e.g., fixed ATP concentrations, pH 7.4 buffers) to control variability .
  • Cross-validate using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
  • Analyze structural analogs (e.g., varying substituents on the benzamide ring) to isolate structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.